molecular formula C13H11ClFN B2613640 (4-Chlorophenyl)-(4-fluorophenyl)methanamine CAS No. 1016508-27-2

(4-Chlorophenyl)-(4-fluorophenyl)methanamine

Cat. No.: B2613640
CAS No.: 1016508-27-2
M. Wt: 235.69
InChI Key: RHKXUGOPMGQXIR-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)-(4-fluorophenyl)methanamine is a useful research compound. Its molecular formula is C13H11ClFN and its molecular weight is 235.69. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Interactions

The study of weak interactions in compounds involving (4-Chlorophenyl)-(4-fluorophenyl) structures has revealed intricate details. These compounds form structures linked by strong hydrogen bonds, and they exhibit interesting C-F···p interactions due to the fluorine atom's positioning between phenyl rings. Notably, certain structures demonstrate significant intermolecular interactions, such as Cl···Cl interactions, which are integral in determining the overall molecular arrangement (Choudhury et al., 2002).

Crystal Structure Analysis

Extensive crystal structure analyses have been performed on compounds like nuarimol, containing (4-Chlorophenyl)-(4-fluorophenyl) components. These studies have elucidated the angles between molecular planes and how these structures are stabilized by a network of hydrogen bonds and weak interactions like C-H···π and C-Cl···π. Such insights are crucial for understanding the three-dimensional arrangement of molecules and the potential implications for their properties and applications (Kang et al., 2015).

Chemical Synthesis and Modification

Synthesis pathways and structural characterizations have been explored for various compounds containing the (4-Chlorophenyl)-(4-fluorophenyl) moiety. These studies involve not only the synthesis of these complex molecules but also their crystallization and detailed structure determination using techniques like single-crystal diffraction. The resulting compounds exhibit interesting conformational properties and planarity, which are crucial for their potential applications in various fields (Kariuki et al., 2021).

Antibacterial and Antioxidant Properties

Research has been directed towards the synthesis of derivatives of (4-Chlorophenyl)-(4-fluorophenyl) structures and evaluating their biological activities, particularly their antibacterial and antioxidant properties. These studies are vital for identifying new compounds that could lead to the development of novel therapeutic agents (Arutyunyan et al., 2012).

Computational and Theoretical Studies

Theoretical analyses, including first-order hyperpolarizability and NBO analysis, have been performed on (4-Chlorophenyl)-(4-fluorophenyl) derivatives. These studies contribute to our understanding of the electronic properties, charge distribution, and stability of these molecules, which are essential for assessing their suitability in various technological applications (Najiya et al., 2014).

Environmental Applications

Investigations into the sonochemical degradation of organic pollutants, including compounds with (4-Chlorophenyl)-(4-fluorophenyl) groups, have highlighted the potential of ultrasonic technology in the treatment of wastewater. This research is pivotal for developing efficient methods for the removal of hazardous substances from the environment (Goskonda et al., 2002).

Properties

IUPAC Name

(4-chlorophenyl)-(4-fluorophenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKXUGOPMGQXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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